molecular formula C33H39N7O2 B609335 MRTX-1257 CAS No. 2206736-04-9

MRTX-1257

カタログ番号: B609335
CAS番号: 2206736-04-9
分子量: 565.722
InChIキー: YRYQLVCTQFBRLD-UIOOFZCWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Radio-Sensitization

Recent studies have highlighted the ability of MRTX-1257 to enhance the effectiveness of radiotherapy in tumors harboring the KRAS G12C mutation.

Key Findings:

  • In Vitro Studies: this compound demonstrated a dose-dependent radio-sensitizing effect on KRAS G12C+ cell lines. Specifically, in CT26 cell lines, treatment with this compound at concentrations of 20 nM and 50 nM significantly reduced cell survival rates post-radiation compared to controls (survival fractions at 4 Gy: 0.06 and 0.04 versus 0.23) .
  • In Vivo Studies: In syngeneic mouse models with CT26 KRAS G12C+ tumors, combining this compound with radiotherapy resulted in a cure rate of approximately 20%. The treatment also led to significant changes in the tumor immune microenvironment, including increased infiltration of CD4+ T cells and dendritic cells, alongside down-regulation of PD-L1 expression .

Combinatorial Therapies

This compound has shown promising results when used in combination with other therapeutic agents.

Synergistic Effects:

  • Combination with SHP2 Inhibitors: In preclinical models, this compound exhibited synergistic effects when combined with SHP2 inhibitors like RMC-4550. This combination led to enhanced growth inhibition in various murine cancer models .
  • Immune Checkpoint Blockade: Studies have indicated that combining this compound with anti-PD-1 therapies can improve survival outcomes in immunotherapy-sensitive models . This suggests that this compound not only targets cancer cells directly but also modulates the immune response against tumors.

Tumor Microenvironment Modulation

The impact of this compound on the tumor microenvironment (TME) has been a focal point of research.

Observations:

  • TME Remodeling: Treatment with this compound has been shown to alter the cellular architecture within tumors. For instance, macrophages became more abundant and diffusely organized within treated tumors, while T cell infiltration was significantly enhanced . This indicates a shift towards a more favorable immune environment for anti-tumor responses.
  • Vascular Normalization: The treatment also appeared to normalize tumor vasculature, which is crucial for effective drug delivery and overall tumor response to therapy .

Case Studies and Clinical Implications

The findings from various studies underscore the potential clinical applications of this compound:

StudyApplicationKey Results
Radio-sensitizationEnhanced sensitivity in KRAS G12C+ tumors; increased immune cell infiltration post-treatment.
Combination therapySynergistic growth inhibition observed with SHP2 inhibitors; improved outcomes noted in murine models.
Immune modulationSignificant remodeling of TME; increased T cell presence and macrophage activity following treatment.

生化学分析

Biochemical Properties

MRTX-1257 plays a crucial role in biochemical reactions by selectively inhibiting the KRAS G12C protein. This inhibition is achieved through a covalent bond formation with the cysteine residue at codon 12 of KRAS, which stabilizes the protein in its inactive GDP-bound state . The compound has an IC50 of 900 pM for KRAS-dependent ERK phosphorylation in H358 cells . This compound interacts with various biomolecules, including enzymes and proteins involved in the KRAS signaling pathway, thereby disrupting downstream signaling events essential for cancer cell proliferation .

Cellular Effects

This compound exerts significant effects on various cell types, particularly those harboring the KRAS G12C mutation. In cellular models, this compound inhibits cell proliferation and induces apoptosis in KRAS G12C-mutant cells . The compound influences cell signaling pathways by inhibiting ERK phosphorylation, which is a critical downstream effector of KRAS . Additionally, this compound affects gene expression and cellular metabolism by altering the activity of key signaling molecules involved in cell growth and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to the KRAS G12C protein. By forming a covalent bond with the cysteine residue at codon 12, this compound locks KRAS in its inactive GDP-bound state . This binding prevents the activation of downstream signaling pathways, such as the MAPK/ERK pathway, which are essential for cell proliferation and survival . The compound’s high selectivity for KRAS G12C over other KRAS isoforms and its ability to irreversibly inhibit the protein make it a potent therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates rapid and sustained inhibition of tumor growth in in vivo models . This compound is stable under various storage conditions, with a shelf life of several months when stored at -20°C . Long-term studies have shown that the compound maintains its efficacy in inhibiting KRAS signaling and tumor growth over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been administered at doses ranging from 1 mg/kg to 100 mg/kg . The compound shows rapid tumor growth inhibition at all dose levels, with sustained regression observed at higher doses (3 mg/kg, 10 mg/kg, 30 mg/kg, and 100 mg/kg) . At the highest dose of 100 mg/kg, this compound leads to complete tumor regression, which is maintained for over 70 days after treatment cessation . Higher doses may also result in toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to its inhibition of KRAS G12C. The compound interacts with enzymes and cofactors that regulate KRAS signaling and cellular metabolism . By inhibiting KRAS, this compound disrupts metabolic flux and alters metabolite levels, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound exhibits medium permeability and efflux, with high hepatocyte clearance . This compound is orally active and demonstrates good bioavailability in animal models, with a bioavailability of 31% at a 30 mg/kg dose . The compound’s distribution is influenced by its interactions with transporters and binding proteins that facilitate its localization to target tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with KRAS G12C . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective inhibition of KRAS signaling . This localization is critical for the compound’s activity and function, as it allows this compound to effectively bind and inhibit its target protein .

準備方法

MRTX-1257の合成は、置換テトラヒドロピリドピリミジンをコア構造として使用する構造に基づいた創薬デザインを伴います . 合成経路における主なステップは次のとおりです。

This compoundの工業的生産方法は広く文書化されていませんが、前臨床研究で確立された最適化された合成経路に従って大規模合成を行う可能性が高いです。

化学反応の分析

MRTX-1257は、いくつかの重要な化学反応を経ます。

これらの反応で使用される一般的な試薬と条件には、目的の共有結合と分子相互作用の形成を促進するための有機溶媒、制御された温度、および特定の触媒が含まれます。

科学研究への応用

This compoundは、いくつかの科学研究への応用があります。

生物活性

MRTX-1257 is a selective covalent inhibitor targeting the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC). This compound has been studied for its biological activity, including its effects on tumor growth, immune response modulation, and potential combination therapies.

This compound operates by binding to the inactive GDP-bound state of KRAS G12C, leading to inhibition of downstream signaling pathways that promote cancer cell proliferation. This selectivity for the inactive state is crucial as it allows for more targeted therapeutic effects with potentially reduced side effects compared to broader-spectrum agents.

Key Findings:

  • Binding Affinity : this compound demonstrates a strong binding affinity for KRAS G12C, with studies indicating effective engagement at submicromolar concentrations in cellular environments .
  • Chemical Shift Perturbations : NMR experiments revealed significant chemical shift perturbations upon binding, indicating a stable interaction with the target protein .

In Vitro Studies

This compound has shown promising results in various in vitro models:

  • Radio-sensitization : In CT26 KRAS G12C+/+ cell lines, this compound enhanced the effects of radiotherapy in a dose-dependent manner, suggesting its potential in combination treatment strategies .
  • Synergistic Effects : When combined with SHP2/PTPN11 inhibitors like RMC-4550, this compound exhibited synergistic growth inhibition across multiple cancer cell lines, highlighting its effectiveness in multi-drug regimens .

In Vivo Studies

Animal model studies have provided insights into the therapeutic potential of this compound:

  • Tumor Response : In BALB/c mice with subcutaneous CT26 tumors, treatment with this compound alongside radiotherapy resulted in a cure rate of 20%, although durable responses were not observed in athymic nude mice .
  • Immune Microenvironment Modulation : The combination therapy led to increased infiltration of immune cells (e.g., CD4+ T cells and dendritic cells) and down-regulation of PD-L1 expression in tumors, suggesting a shift towards a pro-inflammatory and anti-tumor immune environment .

Case Studies

  • Combination Therapy with Radiotherapy :
    • Study Design : CT26 KRAS G12C+/+ tumors were treated with this compound and radiotherapy.
    • Results : Enhanced tumor control was observed, with significant changes in immune cell populations within the tumor microenvironment .
  • Synergistic Growth Inhibition :
    • Study Design : Evaluation of this compound in combination with RMC-4550 across different murine models.
    • Results : Demonstrated improved efficacy compared to single-agent therapies, reinforcing the need for combinatorial approaches in treating KRAS-driven malignancies .

Data Summary

Study FocusKey Findings
Binding AffinityStrong engagement with KRAS G12C at submicromolar concentrations
Radio-sensitizationEnhanced efficacy when combined with radiotherapy
Immune ModulationIncreased CD4+ T cell infiltration; reduced PD-L1 expression
Combination TherapySynergistic effects with SHP2 inhibitors

特性

IUPAC Name

2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYQLVCTQFBRLD-UIOOFZCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MRTX-1257
Reactant of Route 2
Reactant of Route 2
MRTX-1257
Reactant of Route 3
MRTX-1257
Reactant of Route 4
Reactant of Route 4
MRTX-1257
Reactant of Route 5
Reactant of Route 5
MRTX-1257
Reactant of Route 6
Reactant of Route 6
MRTX-1257

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。